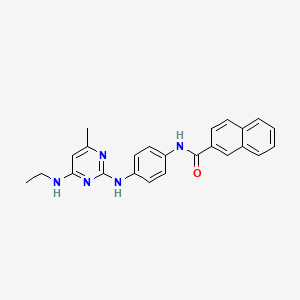
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with ethylamino and methyl groups, linked to a phenyl ring, which is further connected to a naphthamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions.
Substitution Reaction: The ethylamino group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring substituted with an amino group at the 4-position.
Formation of Naphthamide: The final step involves the coupling of the phenyl derivative with 2-naphthoyl chloride to form the naphthamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
科学研究应用
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in inflammatory pathways.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s function. The pathways involved include inflammatory pathways where the compound inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
相似化合物的比较
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties and are studied for their enzyme inhibition capabilities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit significant biological activity and are used in similar research applications.
Uniqueness
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the naphthamide moiety. This unique structure contributes to its distinct binding properties and biological activities, making it a valuable compound for research in various scientific fields.
属性
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-25-22-14-16(2)26-24(29-22)28-21-12-10-20(11-13-21)27-23(30)19-9-8-17-6-4-5-7-18(17)15-19/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMCCBCDEHVYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2362409.png)
![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)
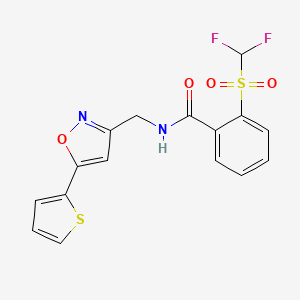
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)
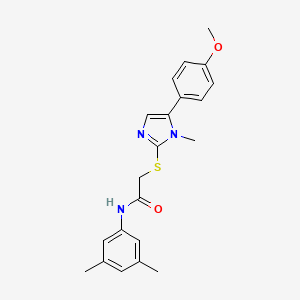
![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)
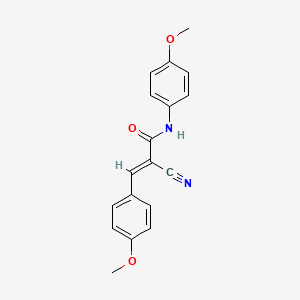
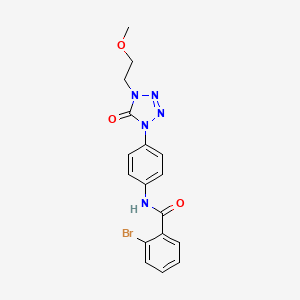
![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)
![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)
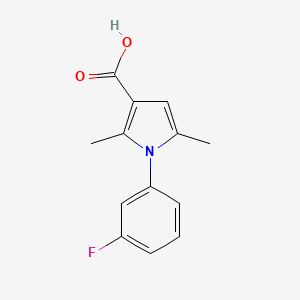
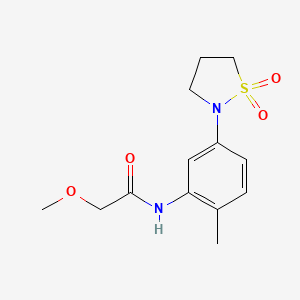
![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)
